CAS number and chemical structure of Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate
CAS number and chemical structure of Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate
This is an in-depth technical guide on the chemical entity Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate .
Scaffold Identity, Synthetic Protocols, and Application in Medicinal Chemistry
Executive Summary & Identity Profile
Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate is a highly specialized pyridine intermediate used primarily in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical candidates (kinase inhibitors). Its structural core—a pyridine ring substituted with a trifluoromethyl group (
Physicochemical Identity
| Property | Data / Descriptor |
| Chemical Name | Ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-carboxylate |
| Parent Acid CAS | 749875-02-3 (3-Chloro-2-(trifluoromethyl)isonicotinic acid) |
| Ester CAS | Not widely indexed; derivative of 749875-02-3 |
| Molecular Formula | |
| Molecular Weight | 253.61 g/mol |
| SMILES | CCOC(=O)c1c(Cl)c(C(F)(F)F)ncc1 |
| Appearance | Colorless to pale yellow oil (low melting solid) |
| Solubility | Soluble in DCM, EtOAc, MeOH; insoluble in water |
Senior Scientist Note: While the specific CAS for the ethyl ester is often unlisted in public aggregate databases, the compound is almost exclusively synthesized in situ or on-demand from the commercially available parent acid (CAS 749875-02-3) or via direct metallation of the pyridine precursor.
Structural Analysis & Electronic Effects
Understanding the reactivity of this molecule requires analyzing the push-pull electronic effects on the pyridine ring:
-
2-Trifluoromethyl (
): A strong electron-withdrawing group (EWG) via induction. It lowers the of the pyridine nitrogen (making it less basic) and increases the electrophilicity of the ring, particularly at the C6 position. -
3-Chloro (
): Provides steric bulk (ortho-effect) that forces the C4-ester group out of planarity, potentially influencing binding modes in protein pockets. It also deactivates the ring further. -
4-Ester (Iso-position): The target for nucleophilic acyl substitution.
Reactivity Hotspots
-
C4-Carbonyl: Susceptible to hydrolysis (to acid), reduction (to alcohol), or amidation.
-
C6-Position: Highly activated for Nucleophilic Aromatic Substitution (
) due to the combined EWG effects of the and Ester groups. -
C3-Chlorine: Generally stable but can undergo palladium-catalyzed cross-coupling (Suzuki-Miyaura) under forcing conditions.
Synthetic Pathways (Methodology)
Pathway A: Directed Ortho-Metallation (The "Precision" Route)
The most efficient synthesis typically avoids the harsh conditions of radical chlorination. Instead, it utilizes the directing power of the substituents.
Mechanism:
-
Precursor: 3-Chloro-2-(trifluoromethyl)pyridine.
-
Lithiation: Treatment with Lithium Diisopropylamide (LDA) at -78°C. The acidity of the C4 proton is enhanced by the adjacent Cl and the inductive effect of the ring nitrogen and
. -
Quenching: Trapping the C4-lithio species with Ethyl Chloroformate (
) or followed by esterification.
Figure 1: Synthetic logic flow for the preparation of the target ester from pyridine precursors.
Protocol: Fischer Esterification (From Acid CAS 749875-02-3)
If starting from the commercially available acid, this is the standard operating procedure (SOP).
-
Reagents: 3-Chloro-2-(trifluoromethyl)isonicotinic acid (1.0 eq), Ethanol (excess, solvent),
(cat.) or Thionyl Chloride ( , 1.2 eq). -
Procedure:
-
Dissolve the acid in absolute ethanol.
-
Cool to 0°C. Add
dropwise (exothermic). -
Reflux for 3–5 hours. Monitor by TLC/LCMS.
-
Workup: Concentrate in vacuo. Neutralize residue with saturated
. Extract with Ethyl Acetate.[1] -
Purification: Silica gel chromatography (Hexane/EtOAc) if necessary, though usually obtained pure as an oil.
-
Applications in Drug Discovery & Agrochemicals
Kinase Inhibitor Scaffold
The 2-(trifluoromethyl)pyridine motif is a bioisostere for phenyl rings but with significantly altered metabolic profiles. The
-
Utility: The ester is converted to an amide (via reaction with amines) to form the "hinge-binding" region of kinase inhibitors.
-
Reference: Similar motifs are found in inhibitors targeting BRAF or VEGFR .
Agrochemical Herbicides
Pyridine carboxylic acids are fundamental to the "picolinic acid" class of auxinic herbicides (e.g., Clopyralid, Picloram).
-
Mechanism: The 3-chloro-2-CF3 substitution pattern mimics the steric demand required for binding to the auxin receptor (TIR1/AFB), triggering uncontrolled growth in target weeds.
Experimental Workflow: Amide Coupling
Converting the ester to a bioactive amide:
Figure 2: Conversion of the ethyl ester scaffold into bioactive amide derivatives.
Safety & Handling (MSDS Summary)
As a halogenated pyridine derivative, strict safety protocols are required.
-
Hazards:
-
Handling:
-
Use only in a chemical fume hood.
-
Avoid contact with strong oxidizing agents.
-
Incompatibility: Reacts vigorously with strong bases (hydrolysis) and reducing agents (
).
-
References
-
ChemicalBook. (2025). 3-Chloro-2-(trifluoromethyl)isonicotinic acid (CAS 749875-02-3).[3] Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: Pyridine Carboxylic Acids. Retrieved from
-
Schlosser, M. (2004). The 2×3 "Brick" of Pyridine Chemistry: A Modular Approach to Polysubstituted Pyridines. Synthesis, 2004(10), 1619-1624.[4] (Foundational methodology for metallation of CF3-pyridines).
-
PubChem. (2025).[2][5][6] Compound Summary: Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (Analogous Structure). Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C9H7ClF3NO2 | CID 71300228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-2-(trifluoroMethyl)isonicotinic acid | 749875-02-3 [chemicalbook.com]
- 4. 3-氯-2-三氟甲基吡啶_密度_沸点_分子量_CAS号【749875-32-9】_化源网 [chemsrc.com]
- 5. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-chloro-2-methylpropanoate | C6H11ClO2 | CID 246989 - PubChem [pubchem.ncbi.nlm.nih.gov]
